1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea
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Overview
Description
1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea is an organic compound with the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g/mol This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea typically involves the reaction of 3-(aminomethyl)cyclopentylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ethylurea moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[3-(Aminomethyl)cyclopentyl]-3-methylurea
- 1-[3-(Aminomethyl)cyclopentyl]-3-propylurea
- 1-[3-(Aminomethyl)cyclopentyl]-3-butylurea
Comparison: 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[3-(aminomethyl)cyclopentyl]-3-ethylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)12-8-4-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |
InChI Key |
WQZQGAUKULLYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CCC(C1)CN |
Origin of Product |
United States |
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